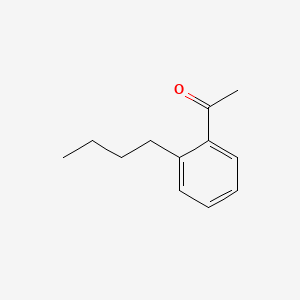1-(Butylphenyl)ethan-1-one
CAS No.: 25496-16-6
Cat. No.: VC16985292
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25496-16-6 |
|---|---|
| Molecular Formula | C12H16O |
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | 1-(2-butylphenyl)ethanone |
| Standard InChI | InChI=1S/C12H16O/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h5-6,8-9H,3-4,7H2,1-2H3 |
| Standard InChI Key | PLPLNIPMXUXDTF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=CC=C1C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Isomeric Variations
The term "1-(Butylphenyl)ethan-1-one" encompasses several structurally related compounds:
-
1-(4-n-Butylphenyl)ethan-1-one (CAS 37920-25-5): Features a linear n-butyl chain at the para position of the phenyl ring .
-
1-(4-tert-Butylphenyl)ethan-1-one (CAS 943-27-1): Contains a branched tert-butyl group at the para position .
-
1-[4-(tert-Butoxy)phenyl]ethan-1-one (CAS 4074-63-9): Substituted with a tert-butoxy group (-OC(CH₃)₃) at the para position.
The molecular formula for all variants is C₁₂H₁₆O, except the tert-butoxy derivative (C₁₂H₁₆O₂). Structural differences significantly influence reactivity, solubility, and industrial applications.
Spectroscopic and Computational Data
Key identifiers include:
Synthesis and Industrial Production
Friedel-Crafts Acylation
The primary synthetic route involves Friedel-Crafts acylation of substituted benzene derivatives. For 1-(4-n-butylphenyl)ethan-1-one, 4-n-butylbenzene reacts with acetyl chloride in the presence of AlCl₃ . The tert-butyl variant is similarly synthesized using 4-tert-butylbenzene .
Reaction Conditions:
-
Temperature: 0–25°C (exothermic reaction).
-
Solvent: Anhydrous dichloromethane or nitrobenzene.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance heat dissipation and reduce side reactions. Advanced purification techniques, such as fractional distillation under reduced pressure (101–102°C at 1.5 mmHg), achieve >97% purity .
Physicochemical Properties
Thermodynamic and Solubility Profiles
The tert-butyl variant exhibits higher thermal stability due to steric hindrance from the branched alkyl group .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch) .
-
¹³C NMR: Carbonyl carbon resonance at δ 207–210 ppm; aromatic carbons at δ 125–145 ppm.
Applications in Industry and Research
Pharmaceutical Intermediates
1-(4-n-Butylphenyl)ethan-1-one (ChemDiv ID 0054-0118) is included in screening libraries targeting:
-
Epitranscriptome Modulators .
Its logP of 3.701 suggests favorable blood-brain barrier permeability, making it a candidate for neuroactive drug development .
Fragrance and Flavor Industry
1-(4-tert-Butylphenyl)ethan-1-one is utilized in perfumery for its woody, amber-like odor . Safety assessments by the Research Institute for Fragrance Materials (RIFM) confirm:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume